Ba 2803
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Overview
Description
Ba 2803: is a tricyclic compound with a seven-membered ring structure. It is known for its applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique structure allows it to interact with different biological targets, making it a valuable molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ba 2803 typically begins with the preparation of the dibenzazepine core.
Reaction Steps: The core structure is then modified through a series of reactions, including alkylation and acylation, to introduce the dimethylamino propionyl group.
Reaction Conditions: These reactions often require specific catalysts and solvents to ensure high yield and purity. Common conditions include the use of strong bases and organic solvents under controlled temperatures.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods while ensuring safety and efficiency.
Optimization: Process optimization is crucial to minimize waste and reduce production costs. This includes refining reaction conditions and using continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Medicine:
Pharmacological Research: The compound is investigated for its potential therapeutic effects, including its role as an antidepressant or anticonvulsant.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting various biochemical pathways.
Receptor Binding: It can bind to receptors in the nervous system, modulating neurotransmitter activity and exerting its pharmacological effects.
Comparison with Similar Compounds
Iminodibenzyl: Another tricyclic compound with similar structural features but different functional groups.
Oxcarbazepine: A derivative with an additional oxygen-containing functional group, used as an anticonvulsant.
Uniqueness:
Structural Features: The presence of the dimethylamino propionyl group distinguishes it from other similar compounds.
Biological Activity: Its unique interactions with biological targets make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
16488-04-3 |
---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C19H22N2O/c1-20(2)14-13-19(22)21-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)21/h3-10H,11-14H2,1-2H3 |
InChI Key |
MLUPYKODOKSLBI-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
Canonical SMILES |
CN(C)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
16488-04-3 | |
Origin of Product |
United States |
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